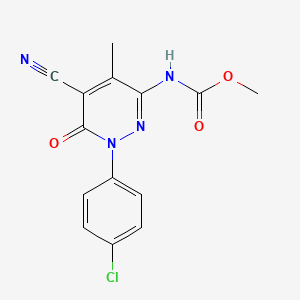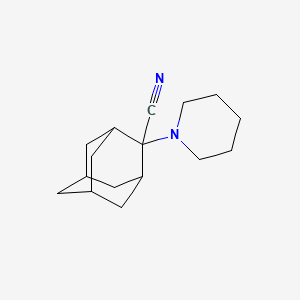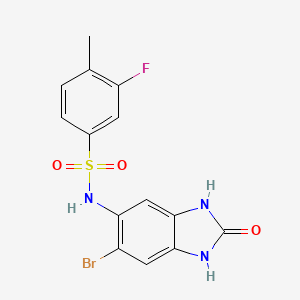![molecular formula C27H23ClFN3O2 B11489500 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through various substitution and coupling reactions. Key reagents used in these steps include chlorinated and fluorinated aromatic compounds, ethoxybenzene derivatives, and pyrrole-based structures. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the aromatic rings, where halogen atoms can be replaced with other functional groups
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like nitro or amino groups .
科学研究应用
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
4-CHLOROPHENYL 4-ETHOXYPHENYL SULFONE: Shares similar aromatic structures but differs in its functional groups and overall reactivity.
5-(3-Chloro-4-ethoxyphenyl)-1-(4-chlorophenyl)-4-(3,4-diethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with similar aromatic and heterocyclic elements.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE apart is its unique combination of chlorinated, fluorinated, and ethoxylated aromatic rings, along with its pyrrolo[3,4-e][1,4]diazepin core. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications .
属性
分子式 |
C27H23ClFN3O2 |
|---|---|
分子量 |
475.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C27H23ClFN3O2/c1-2-34-22-12-10-21(11-13-22)32-26(18-4-3-5-20(29)16-18)23-24(17-6-8-19(28)9-7-17)30-14-15-31-25(23)27(32)33/h3-13,16,26,31H,2,14-15H2,1H3 |
InChI 键 |
GODYSTRULYQSIG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
![Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate](/img/structure/B11489424.png)
![5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11489439.png)
![2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11489446.png)
![4-chloro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11489453.png)

![7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489466.png)

![Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate](/img/structure/B11489476.png)

![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
